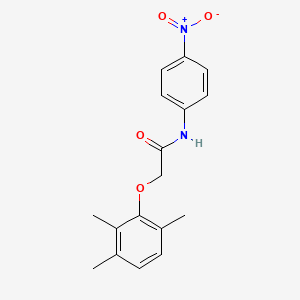
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives, including compounds similar to 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-(4-ethylphenyl)acetamide, often involves multistep chemical reactions. For instance, Kobayashi et al. (2007) describe the iodine-mediated cyclization of vinylbenzonitriles as a key step in synthesizing acetamides related to the target compound. Another approach by Toda et al. (2000) involves Pummerer-type cyclization for the synthesis of tetrahydroisoquinolines, highlighting the versatility in synthetic methods for similar structures (Kobayashi et al., 2007); (Toda et al., 2000).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives has been elucidated through various analytical techniques. For example, Durgadas et al. (2013) synthesized a compound structurally similar to our target and characterized it using IR, NMR, and mass spectral analysis, providing insight into the molecular framework and functional groups present in these types of compounds (Durgadas et al., 2013).
Chemical Reactions and Properties
Isoquinoline derivatives participate in a range of chemical reactions, reflecting their chemical properties. Martínez et al. (2001) demonstrated photochemically induced cyclization reactions as a method to synthesize naphthoisoquinolines, illustrating the reactivity of the isoquinoline nucleus under specific conditions (Martínez et al., 2001).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility and melting points, are influenced by their molecular structure. While specific data on 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-(4-ethylphenyl)acetamide are scarce, similar compounds' physical properties can be inferred from their structural analogs. The crystalline structure and intermolecular interactions, as reported by Sharma et al. (2018), provide insights into the physical characteristics that could be expected from our target compound (Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, of isoquinoline derivatives, depend on their functional groups. Studies like those conducted by Sayed et al. (2022) investigate the synthesis and characterization of tetrahydroisoquinolines, providing valuable information on the chemical behavior of compounds structurally related to 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-(4-ethylphenyl)acetamide (Sayed et al., 2022).
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-15-7-9-18(10-8-15)20-19(22)14-21-12-11-16-5-3-4-6-17(16)13-21/h3-10H,2,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVPEGWXUFKLJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-ethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5147094.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5147099.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5147106.png)

![(2E)-3-(2-furyl)-N,2-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propen-1-amine](/img/structure/B5147123.png)

![5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5147140.png)

![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)

![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-mesitylacetamide](/img/structure/B5147193.png)
